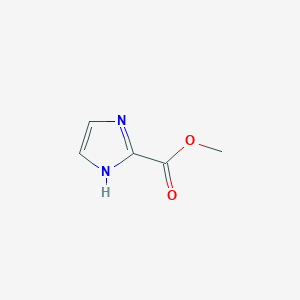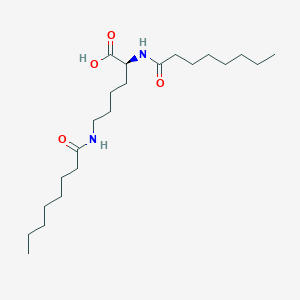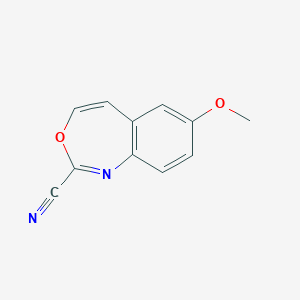
7-Methoxy-3,1-benzoxazepine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3,1-benzoxazepine-2-carbonitrile, also known as MOB-2, is a chemical compound that belongs to the class of benzoxazepines. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects against ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have antiproliferative effects on cancer cells. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have anxiolytic and antidepressant effects.
Wirkmechanismus
7-Methoxy-3,1-benzoxazepine-2-carbonitrile exerts its therapeutic effects through various mechanisms of action. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by reducing oxidative stress and inflammation, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile acts by modulating the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemische Und Physiologische Effekte
7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to have various biochemical and physiological effects. In neurology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to reduce the levels of reactive oxygen species and proinflammatory cytokines, which are major contributors to ischemic brain injury. In oncology, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In psychiatry, 7-Methoxy-3,1-benzoxazepine-2-carbonitrile has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is its potential therapeutic applications in various fields of medicine. However, there are also some limitations associated with its use in lab experiments. 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is a relatively new compound, and its safety and efficacy in humans are yet to be established. Moreover, the synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 7-Methoxy-3,1-benzoxazepine-2-carbonitrile. In neurology, further studies are needed to establish its safety and efficacy in humans and to explore its potential use in the treatment of other neurological disorders such as Alzheimer's disease. In oncology, further studies are needed to explore its potential use in combination with other anticancer agents and to identify the molecular targets of its antiproliferative effects. In psychiatry, further studies are needed to explore its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Synthesemethoden
The synthesis of 7-Methoxy-3,1-benzoxazepine-2-carbonitrile involves the reaction between 2-amino-5-methoxybenzonitrile and phosgene in the presence of a base. The reaction yields 7-Methoxy-3,1-benzoxazepine-2-carbonitrile as a white crystalline solid with a melting point of 197-198°C.
Eigenschaften
CAS-Nummer |
19062-88-5 |
|---|---|
Produktname |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
7-methoxy-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-14-9-2-3-10-8(6-9)4-5-15-11(7-12)13-10/h2-6H,1H3 |
InChI-Schlüssel |
MGQRYPQDFQRNHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(OC=C2)C#N |
Synonyme |
7-Methoxy-3,1-benzoxazepine-2-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



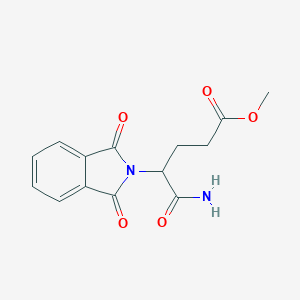
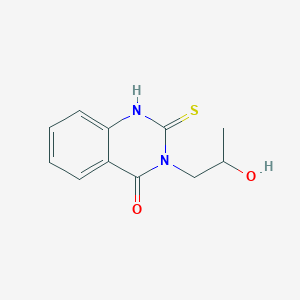

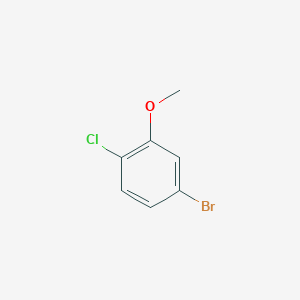

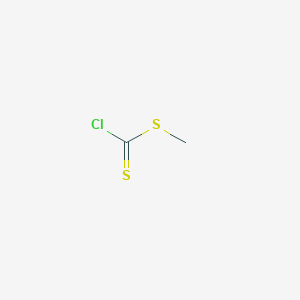


![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)
